molecular formula C21H24F3N3S B1681574 Trifluoperazine CAS No. 117-89-5

Trifluoperazine

Cat. No.: B1681574
CAS No.: 117-89-5
M. Wt: 407.5 g/mol
InChI Key: ZEWQUBUPAILYHI-UHFFFAOYSA-N
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Description

Trifluoperazine is a phenothiazine derivative primarily used as an antipsychotic and antiemetic agent. It is commonly prescribed for the management of schizophrenia and other psychotic disorders. This compound is known for its ability to alleviate symptoms of anxiety and agitation .

Biochemical Analysis

Biochemical Properties

Trifluoperazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an antagonist to dopamine D1 and D2 receptors in the brain . Additionally, this compound inhibits calmodulin, a calcium-binding messenger protein, which affects numerous cellular processes . The compound also interacts with alpha-1 adrenergic receptors and neuron-specific vesicular protein calcyon . These interactions contribute to its therapeutic effects and side effects.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell signaling pathways by blocking dopamine receptors, leading to altered neurotransmitter release and synaptic transmission . This modulation impacts gene expression and cellular metabolism, particularly in neurons. This compound’s inhibition of calmodulin further affects calcium signaling pathways, which are crucial for numerous cellular functions . These cellular effects contribute to its antipsychotic and antiemetic properties.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with dopamine receptors, calmodulin, and other biomolecules. By antagonizing dopamine D1 and D2 receptors, this compound reduces dopamine-mediated neurotransmission, which is associated with its antipsychotic effects . The inhibition of calmodulin disrupts calcium signaling, affecting various cellular processes such as muscle contraction, cell division, and gene expression . These molecular interactions underpin the therapeutic actions of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its stability under controlled conditions, but its efficacy may diminish over extended periods . Long-term exposure to this compound can lead to adaptive changes in cellular signaling pathways, potentially altering its therapeutic outcomes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively manages symptoms of psychosis and anxiety . At higher doses, it can induce toxic effects, including motor dysfunction and sedation . Threshold effects have been observed, where low doses produce minimal therapeutic benefits, while higher doses increase the risk of adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily metabolized by the liver. It undergoes oxidative metabolism mediated by cytochrome P450 enzymes, particularly CYP2D6 . The metabolites of this compound are further conjugated and excreted via the kidneys. These metabolic processes influence the compound’s pharmacokinetics and overall efficacy.

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its cellular uptake and distribution . The compound’s lipophilic nature allows it to cross the blood-brain barrier, targeting central nervous system tissues. This distribution pattern is crucial for its therapeutic effects on the brain.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications. It is primarily localized in the cytoplasm and cell membrane, where it exerts its effects on dopamine receptors and calmodulin . The compound’s localization to these compartments is essential for its activity and function in modulating neurotransmitter signaling and calcium-dependent processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trifluoperazine involves a condensation reaction between trifluoromethyl phenothiazine and 4-methyl-1-chloropropyl piperazine. This reaction is typically carried out in an organic solvent with the aid of a catalyst, under conditions of pH 9-12 and a temperature range of 80-120°C . The crude product is then purified by converting it into this compound sodium oxalate, followed by conversion back to this compound using an alkali. Finally, the purified this compound undergoes a salt-forming reaction with hydrochloric acid to produce this compound hydrochloride .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route, with an emphasis on optimizing yield and reducing costs. The process involves large-scale condensation reactions, efficient purification steps, and stringent quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Trifluoperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Trifluoperazine has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Trifluoperazine: this compound is unique due to its potent antipsychotic effects and its ability to alleviate anxiety and agitation. It has a distinct mechanism of action involving the blockade of dopamine receptors and inhibition of calmodulin, which sets it apart from other phenothiazine derivatives .

Properties

IUPAC Name

10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3S/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWQUBUPAILYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046928
Record name 2-Trifluoromethyl-10-[3'-(1-methyl-4-piperazinyl)propyl]phenothiazine
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Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trifluoperazine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

202-210 °C @ 0.6 mm Hg
Record name TRIFLUOPERAZINE
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Solubility

Freely sol in water /Dihydrochloride/, FREELY SOL IN WATER; SOL IN ALCOHOL; SPARINGLY SOL IN CHLOROFORM; INSOL IN ETHER & BENZENE /HYDROCHLORIDE/, In water, 12.2 mg/l @ 25 °C, 8.76e-03 g/L
Record name Trifluoperazine
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Record name TRIFLUOPERAZINE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trifluoperazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014969
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Trifluoperazine blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain; depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis., ...PHENOTHIAZINES, BLOCK DOPAMINE RECEPTORS & INCR TURNOVER RATE OF DOPAMINE IN CORPUS STRIATUM. INCR TURNOVER RATE IS BELIEVED TO BE RESULT OF NEURONAL FEEDBACK MECHANISM. ...OF IDENTIFIED DOPAMINERGIC NEURONS IN SUBSTANTIA NIGRA & VENTRAL TEGMENTAL AREAS. SPONTANEOUS FIRING OF THESE CELLS IS INCR... /PHENOTHIAZINES/
Record name Trifluoperazine
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CAS No.

117-89-5
Record name Trifluoperazine
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Record name Trifluoperazine [INN:BAN]
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Record name 2-Trifluoromethyl-10-[3'-(1-methyl-4-piperazinyl)propyl]phenothiazine
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Record name Trifluoperazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014969
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

Cream-colored, fine powder from absolute alcohol; MP: 242-243 °C; pH of 5% aq soln= 2.2, Hygroscopic /Dihydrochloride/, MP: 193-194 °C; crystals from alcohol /Dimaleate/, MP: 173-175 °C /Sulfoxide dihydrochloride trihydrate/
Record name TRIFLUOPERAZINE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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